TMC353121 - 857066-90-1

TMC353121

Catalog Number: EVT-285849
CAS Number: 857066-90-1
Molecular Formula: C32H42N6O3
Molecular Weight: 558.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TMC353121 is a a respiratory syncytial virus (RSV) fusion inhibitor as a candidate to treat human respiratory syncytial virus infection. TMC353121 exerted dose-dependent antiviral effect ranging from full inhibition to absence of antiviral activity, in a preclinical model highly permissive for RSV replication. Human respiratory syncytial virus (hRSV) is a significant cause of respiratory illness in at-risk pediatric patients, immunocompromised adults and the elderly.
  • Compound Description: This compound is a novel thiol-incorporated aminocyclopentitol synthesized via a nucleophilic ring-opening reaction. [, ] It was characterized using various spectroscopic techniques including 1H, 13C-NMR, HSQC, and mass spectrometry. [, ]
  • Compound Description: EAA-090 is a novel N-methyl-D-aspartate (NMDA) antagonist with a unique chemical structure. [] It exhibits potent inhibition of NMDA receptor activity and neuroprotective effects against glutamate-induced neurotoxicity. []
  • Compound Description: EAB-318 is another novel NMDA antagonist, which also demonstrates inhibitory activity against α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. [] This dual action makes EAB-318 effective in protecting neurons against ischemia-induced cell death. []
Molecular Structure Analysis

TMC353121's molecular structure is characterized by its ability to bind to the prefusion form of the respiratory syncytial virus fusion protein (F protein). The compound's design allows it to occupy all three lobes of the binding pocket due to its pseudo-three-fold symmetry. This structural feature enhances its ability to stabilize the prefusion conformation of the F protein, preventing the conformational changes necessary for viral fusion and entry into host cells. The binding site is located below the hydrophobic fusion peptides and along the three-fold trimeric axis, which is critical for its mechanism of action .

Chemical Reactions Analysis

TMC353121 primarily acts through chemical interactions with the respiratory syncytial virus F protein. It does not bind effectively to preformed six-helix bundles but instead targets the prefusion conformation of the F protein. This binding disrupts the normal conformational changes that occur during viral fusion, effectively inhibiting viral entry into host cells. The compound has shown dose-dependent antiviral activity in vitro and in vivo, with complete inhibition of viral shedding observed at concentrations as low as 0.39 μg/mL .

Mechanism of Action

The mechanism of action for TMC353121 involves its binding to the prefusion form of the respiratory syncytial virus F protein, which is essential for viral entry into host cells. By stabilizing this conformation, TMC353121 prevents the necessary rearrangements that facilitate membrane fusion between the virus and host cell membranes. This action not only inhibits viral replication but also reduces associated inflammatory responses, as evidenced by decreased levels of pro-inflammatory cytokines such as interferon-gamma and interleukin-6 following treatment .

Physical and Chemical Properties Analysis

TMC353121 possesses several notable physical and chemical properties:

  • Molecular Formula: Specific details on its molecular formula are not provided in available literature.
  • Solubility: The solubility characteristics are crucial for its bioavailability but are not explicitly detailed.
  • Stability: Stability under physiological conditions supports its potential for therapeutic use.
  • Retention Time: A significant aspect is its short lung retention time (25 hours), which influences dosing regimens in clinical settings .
Applications

TMC353121 has significant potential applications in treating respiratory syncytial virus infections, particularly in vulnerable populations such as infants and immunocompromised individuals. Its ability to inhibit viral replication effectively positions it as a candidate for both therapeutic and prophylactic use against respiratory syncytial virus outbreaks. Furthermore, ongoing research may explore its efficacy in combination therapies or as part of broader antiviral strategies targeting other viral pathogens .

Virological Mechanisms of Respiratory Syncytial Virus (RSV) and Target Rationale

RSV Pathogenesis and Global Health Burden

Respiratory syncytial virus (RSV) represents a pervasive global health challenge, particularly affecting pediatric, elderly, and immunocompromised populations. It is the foremost cause of acute lower respiratory tract infections (ALRTIs) in infants worldwide, resulting in approximately 34 million annual cases in children under 5 years and an estimated 160,000–199,000 deaths annually, predominantly in resource-limited regions [2] [6]. In developed countries, RSV accounts for ~90,000 pediatric hospitalizations yearly in the United States alone, with direct medical costs exceeding $650 million annually [6] [8]. The virus exhibits repeated infectivity throughout life, causing significant morbidity in adults over 65, where its disease burden parallels non-pandemic influenza [6] [8]. High-risk groups include:

  • Premature infants
  • Individuals with chronic lung/cardiac diseases
  • Immunosuppressed patients (e.g., transplant recipients)
  • Elderly with compromised respiratory function

Table 1: Global Health Impact of RSV

PopulationAnnual CasesHospitalizationsMortality
Children <5 years34 million>3.4 million160,000–199,000
Elderly (≥65 years)Significant177,000 (US)14,000 (US)
Immunocompromised adultsHigh incidenceFrequent5–40% (stem cell transplant)

Role of RSV Fusion (F) Glycoprotein in Viral Entry and Syncytia Formation

RSV infection initiation critically depends on the fusion (F) glycoprotein, a type I transmembrane trimer that undergoes dramatic conformational changes to merge viral and host membranes. The F protein exists in two primary states:

  • Prefusion conformation (pre-F): A metastable structure anchoring the fusion peptide. Its rearrangement is triggered by interactions with the attachment (G) glycoprotein and host cell receptors [6] [10].
  • Postfusion conformation (post-F): A highly stable hairpin structure formed after membrane fusion, characterized by a consolidated 6-helix bundle (6HB) where heptad repeat regions (HR1 and HR2) interlock [6] [10].

The fusion process involves:

  • Attachment: Primarily mediated by G glycoprotein binding to glycosaminoglycans (e.g., heparan sulfate) on host cells [6].
  • Fusion Triggering: Pre-F undergoes refolding, extending the fusion peptide into the host membrane.
  • Hairpin Formation: HR1 and HR2 zip into the 6HB, forcibly apposing viral and cellular membranes to enable lipid mixing [10].

This mechanistic reliance on F protein makes it an ideal antiviral target. Small molecules like TMC353121 exploit the pre-F "pocket" situated along the trimer’s central axis, rich in aromatic residues (Phe140, Phe488) that stabilize inhibitory binding [10].

Table 2: Key Functional Domains of RSV F Glycoprotein

Domain/FeatureRole in Viral FusionSignificance for Inhibition
Fusion peptideInserts into host membraneTargeted by fusion inhibitors
Heptad repeat 1 (HR1)Forms triple-helix core in pre-FConformational change critical
Heptad repeat 2 (HR2)Zips with HR1 in post-F 6HBStabilization prevents fusion
Phe140/Phe488 residuesLine central hydrophobic pocketDirect binding site for TMC353121

Limitations of Current RSV Therapeutic Strategies

Despite RSV’s substantial disease burden, therapeutic options remain limited and exhibit significant shortcomings:

  • Palivizumab (Synagis®): A monoclonal antibody approved for prophylaxis in high-risk infants. While it reduces hospitalization rates by ~55%, its utility is constrained by:
  • Requirement for monthly intramuscular injections during RSV season
  • Prohibitive cost (∼$6,000–$10,000 per season)
  • Restricted eligibility to specific high-risk subgroups [6] [8]
  • Ribavirin: The sole approved small-molecule antiviral exhibits:
  • Questionable clinical efficacy against RSV in vivo
  • High toxicity profile (hematologic disturbances, teratogenicity)
  • Cumbersome aerosol delivery requirements [6] [8]
  • Vaccine Gap: No RSV vaccine is commercially available, attributed to:
  • Historical vaccine failure (1960s formalin-inactivated vaccine caused enhanced disease)
  • Challenges in immunizing vulnerable populations (infants, elderly) with differing immune responses [6] [8]

These gaps underscore the urgent need for direct-acting antivirals targeting conserved viral machinery like the F glycoprotein.

Table 3: Current RSV Therapeutic Options and Limitations

TherapeuticMechanismKey Limitations
PalivizumabFusion-inhibiting monoclonal antibodyHigh cost; monthly injections; restricted to high-risk infants
RibavirinNucleoside analog (non-specific)Poor efficacy; aerosol delivery; toxicity concerns
Supportive care (oxygen, fluids)Symptom managementDoes not reduce viral load or transmission

Properties

CAS Number

857066-90-1

Product Name

TMC353121

IUPAC Name

2-[[6-[[2-(3-hydroxypropyl)-5-methylanilino]methyl]-2-(3-morpholin-4-ylpropylamino)benzimidazol-1-yl]methyl]-6-methylpyridin-3-ol

Molecular Formula

C32H42N6O3

Molecular Weight

558.7 g/mol

InChI

InChI=1S/C32H42N6O3/c1-23-6-9-26(5-3-16-39)28(19-23)34-21-25-8-10-27-30(20-25)38(22-29-31(40)11-7-24(2)35-29)32(36-27)33-12-4-13-37-14-17-41-18-15-37/h6-11,19-20,34,39-40H,3-5,12-18,21-22H2,1-2H3,(H,33,36)

InChI Key

DKORMNNYNRPTBJ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)CCCO)NCC2=CC3=C(C=C2)N=C(N3CC4=C(C=CC(=N4)C)O)NCCCN5CCOCC5

Solubility

Soluble in DMSO

Synonyms

2-(6-((2-(3-hydroxypropyl)-5-methylphenylamino)methyl)-2-(3-morpholin-4-ylpropylamino)benzoimidazol-1-ylmethyl)-6-methylpyridin-3-ol
TMC 353121
TMC-353121
TMC353121

Canonical SMILES

CC1=CC(=C(C=C1)CCCO)NCC2=CC3=C(C=C2)N=C(N3CC4=C(C=CC(=N4)C)O)NCCCN5CCOCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.